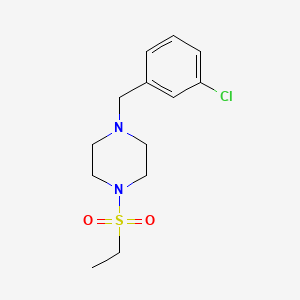

1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-氯苄基)-4-(乙基磺酰基)哌嗪: 是一种化学化合物,其分子式为:

C11H15ClN2O2S

(分子量:298.77 g/mol)。它包含一个哌嗪环,该环被一个 3-氯苄基和一个乙基磺酰基取代。让我们来探讨它的制备方法、化学反应、应用、作用机制以及与类似化合物的比较。准备方法

Several synthetic routes exist for the preparation of this compound:

-

Radical Approach: : A practical method involves the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions, yielding good yields. This protocol is applicable to pharmaceutical and natural product synthesis due to its operational simplicity and readily available reactants .

-

Palladium-Catalyzed Cyclization: : A modular synthesis of highly substituted piperazines couples a propargyl unit with various diamine components using a base-free Pd catalyst. This method provides products with high regio- and stereochemical control .

化学反应分析

1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine can undergo various reactions, including:

-

Hydroamination: : A highly diastereoselective intramolecular hydroamination is crucial for synthesizing 2,6-disubstituted piperazines. The necessary hydroamination substrates are prepared by nucleophilic displacement of cyclic sulfamidates derived from amino acids .

-

Aerobic Oxidative Cyclization: : A Wacker-type aerobic oxidative cyclization of alkenes leads to the formation of six-membered nitrogen heterocycles, including piperazines .

科学研究应用

This compound finds applications in:

-

Medicinal Chemistry: : Its derivatives may exhibit biological activity, making them potential drug candidates.

-

Industry: : It could serve as a building block for the synthesis of other compounds.

作用机制

The specific mechanism by which 1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine exerts its effects remains an active area of research. It likely interacts with molecular targets or pathways relevant to its applications.

相似化合物的比较

While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of this compound.

属性

分子式 |

C13H19ClN2O2S |

|---|---|

分子量 |

302.82 g/mol |

IUPAC 名称 |

1-[(3-chlorophenyl)methyl]-4-ethylsulfonylpiperazine |

InChI |

InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 |

InChI 键 |

GDTCORYYHWQNTK-UHFFFAOYSA-N |

规范 SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)

![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)

![8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10879945.png)

![2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10879949.png)

![4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10879951.png)

![N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879958.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)

![biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone](/img/structure/B10879965.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)

![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)

![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)